molecular formula C15H16ClNO2 B1420254 (2-Chlorophenyl)(2,4-dimethoxyphenyl)methanamine CAS No. 1020955-40-1

(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanamine

Cat. No. B1420254
M. Wt: 277.74 g/mol
InChI Key: JDCHLYKUKUWNDY-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanamine” is a chemical compound with the CAS Number: 1020955-40-1 . It has a molecular weight of 277.75 . This compound is also known as 2C-C, and it belongs to the phenethylamine chemical class.


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16ClNO2/c1-18-10-7-8-12(14(9-10)19-2)15(17)11-5-3-4-6-13(11)16/h3-9,15H,17H2,1-2H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis Techniques : Research has led to the development of efficient synthesis techniques for related compounds, such as the production of 4-(2-chlorophenyl)-1,6-dihydro-1,3,9-trimethylimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine-9-14C from acetyl-1-14C chloride (J. Hicks et al., 1984).

  • Compound Isolation and Identification : Studies have isolated and identified metabolites like chlorphenoxamine and its derivatives in human urine, expanding understanding of metabolic processes (S. Goenechea et al., 1987).

  • Characterization of Novel Compounds : The synthesis and characterization of novel compounds, such as a series of 5-substituted 3-(4-chlorophenyl)-2,4-dithio-1,3,5-triazines containing chalcone moieties, have been documented, demonstrating the compound's versatility in creating new chemical entities (D. Tayade & Siddharth A. Waghmare, 2016).

Analytical and Environmental Applications

  • Analytical Methods Development : Research has focused on developing analytical methods for determining priority phenolic compounds, like 2-chlorophenol and 2,4-dimethylphenol, in environmental samples such as soil (M. Alonso et al., 1998).

  • Environmental Toxicity and Biodegradability : Studies have evaluated the anaerobic biodegradability and toxicity of compounds like 2-chlorophenol and 2,4-dimethylphenol under methanogenic conditions, contributing to environmental risk assessments (O. A. O'connor & L. Young, 1989).

Medicinal Chemistry and Pharmacology

  • Novel Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, including N-(2-chlorobenzylidene)(pyridin-3-yl)methanamine, have been synthesized and evaluated for their anticonvulsant activity, indicating potential therapeutic applications (S. Pandey & R. Srivastava, 2011).

  • Cancer Inhibitor Potential : A study on (3-(2-Chlorophenyl)-5-Tosyl-1,3,3a,4,5,9b-Hexahydroisoxazolo[4,3-c]Quinolin-3a-yl)Methanamine has explored its potential as a new cancer inhibitor through molecular docking studies, highlighting its potential in medicinal chemistry (R. Kamaraj et al., 2021).

Industrial and Material Science

  • Corrosion Protection : Research on organic inhibitors for corrosion protection in the phosphate fertilizer industry has included compounds like 1-(2-chlorophenyl)methanamine, assessing their effectiveness in inhibiting corrosion in acidic media (R. Singh & R. Kumar, 2014).

properties

IUPAC Name

(2-chlorophenyl)-(2,4-dimethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-18-10-7-8-12(14(9-10)19-2)15(17)11-5-3-4-6-13(11)16/h3-9,15H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCHLYKUKUWNDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C2=CC=CC=C2Cl)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(2,4-dimethoxyphenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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